An In-depth Technical Guide to 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine: Core Properties and Potential Applications
An In-depth Technical Guide to 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine: Core Properties and Potential Applications
This technical guide provides a comprehensive overview of the basic properties of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors who are exploring novel molecular scaffolds. While specific experimental data for this particular derivative is limited in publicly accessible literature, this guide synthesizes information from closely related analogs and the broader class of pyrido-oxazines to provide a well-grounded prospective analysis.
Introduction: The Pyrido-oxazine Scaffold
The fusion of a pyridine ring with an oxazine ring creates the pyrido-oxazine heterocyclic system. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2] The combination of the electron-deficient pyridine ring and the oxazine moiety can lead to diverse pharmacological profiles, including but not limited to, antimicrobial, anticancer, and central nervous system activities.[3] The specific substitution patterns on this core structure are critical in determining the biological and physicochemical properties of the resulting molecules. The focus of this guide, 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine, represents a specific exploration within this chemical space, with the methyl group at the 6-position anticipated to modulate its biological interactions and metabolic stability.
Physicochemical and Structural Properties
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C8H10N2O | - |
| Molecular Weight | 150.18 g/mol | - |
| CAS Number | Not Publicly Available | - |
| Appearance | Likely a solid at room temperature | [5] |
| Solubility | Expected to have some solubility in organic solvents like methanol, ethanol, and DMSO. | - |
| pKa | The pyridine nitrogen is expected to be basic, while the dihydro-oxazine nitrogen is less basic. | - |
Synthesis and Characterization
A plausible synthetic route to 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine involves the reduction of its corresponding lactam precursor, 6-methyl-2H-pyrido[3,2-b][4]oxazin-3(4H)-one. This precursor is a known compound (CAS: 20348-10-1). The reduction of cyclic amides (lactams) to their corresponding cyclic amines is a well-established transformation, often accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH4).[4][6][7]
Proposed Synthetic Workflow
Caption: Proposed synthesis of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine via the reduction of 6-methyl-2H-pyrido[3,2-b][4]oxazin-3(4H)-one.
Materials:
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6-methyl-2H-pyrido[3,2-b][4]oxazin-3(4H)-one
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Lithium aluminum hydride (LiAlH4)
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Anhydrous tetrahydrofuran (THF)
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Sodium sulfate decahydrate (Na2SO4·10H2O) or Rochelle's salt solution
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Ethyl acetate
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Brine solution
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Anhydrous magnesium sulfate (MgSO4)
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Argon or Nitrogen gas for inert atmosphere
Procedure:
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A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet is charged with a suspension of LiAlH4 (2.0 equivalents) in anhydrous THF under an inert atmosphere.
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The suspension is cooled to 0 °C in an ice bath.
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A solution of 6-methyl-2H-pyrido[3,2-b][4]oxazin-3(4H)-one (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH4 suspension.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
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The reaction is then cooled to 0 °C, and the excess LiAlH4 is quenched by the careful, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of Rochelle's salt can be added, and the mixture stirred vigorously until two clear layers form.
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The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with THF and ethyl acetate.
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The combined organic filtrates are washed with brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane).
Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring, the methyl group protons, and the methylene protons of the dihydro-oxazine ring. The chemical shifts of the methylene protons adjacent to the oxygen and nitrogen atoms will be distinct.
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¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the methyl carbon, and the two methylene carbons of the dihydro-oxazine ring.
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IR Spectroscopy: The infrared spectrum should exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic protons, C=C and C=N stretching of the pyridine ring, and a prominent C-O-C stretching band for the ether linkage in the oxazine ring. The disappearance of the lactam carbonyl (C=O) peak from the starting material (around 1680 cm⁻¹) would be a key indicator of a successful reduction.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (150.18 g/mol ).
Potential Pharmacological Profile and Mechanism of Action
While no specific biological data for 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine has been reported, the broader class of pyrido-oxazines and related oxazine derivatives have shown a range of pharmacological activities.[1][2] These include:
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Anticancer Activity: Some pyrido[2,3-b][4]oxazine derivatives have been investigated as EGFR-TK inhibitors for non-small cell lung cancer.
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Antimicrobial Activity: Various oxazine derivatives have demonstrated antibacterial and antifungal properties.
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Central Nervous System (CNS) Activity: Certain substituted octahydropyrido[2,1-c][4]oxazines have shown depressant effects on the CNS.[3]
The introduction of a methyl group at the 6-position can influence the molecule's lipophilicity and its interaction with biological targets. It may enhance binding to hydrophobic pockets in enzymes or receptors and could also affect the metabolic stability of the compound.
Hypothesized Mechanism of Action (Example: Kinase Inhibition)
If 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine were to act as a kinase inhibitor, its mechanism would likely involve binding to the ATP-binding site of the target kinase, thereby preventing the phosphorylation of downstream substrates.
Caption: Potential mechanism of action via kinase inhibition.
Proposed Biological Evaluation Protocols
To elucidate the pharmacological profile of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine, a tiered screening approach is recommended.
In Vitro Assays
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Antimicrobial Screening:
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Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) against a panel of gram-positive and gram-negative bacteria, as well as fungal strains.
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-
Anticancer Screening:
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MTT or CellTiter-Glo Assay: To assess cytotoxicity against a panel of cancer cell lines (e.g., NCI-60 panel).
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Kinase Inhibition Assays: If cytotoxicity is observed, screen against a panel of kinases to identify potential targets.
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-
CNS Activity Screening:
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Receptor Binding Assays: To evaluate binding affinity for a panel of CNS receptors (e.g., dopamine, serotonin, GABA receptors).
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In Vivo Models
Should promising in vitro activity be identified, further evaluation in animal models would be warranted. The choice of model would depend on the observed in vitro activity (e.g., xenograft models for anticancer activity, infection models for antimicrobial activity).
Conclusion and Future Directions
6-Methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine is a heterocyclic compound with potential for further investigation in drug discovery. Based on the known activities of the broader pyrido-oxazine class, this molecule warrants exploration for its potential antimicrobial, anticancer, and CNS-modulating properties. The synthetic route proposed herein is based on well-established chemical transformations and should be readily achievable.
Future research should focus on the successful synthesis and purification of this compound, followed by a comprehensive in vitro screening to identify its primary biological activities. Elucidation of its structure-activity relationship through the synthesis of further derivatives could pave the way for the development of novel therapeutic agents based on this scaffold.
References
- 1. oaji.net [oaji.net]
- 2. ijpsr.info [ijpsr.info]
- 3. Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3,4-Dihydro-2H-pyrido(3,2-b)(1,4)oxazine | C7H8N2O | CID 13196538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reduction of some cyclic amides by lithium aluminium hydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: Amides to Amines: LiAlH4 Reduction [jove.com]
